Cyclo(Tyr-Phe)

Description

BenchChem offers high-quality Cyclo(Tyr-Phe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Tyr-Phe) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

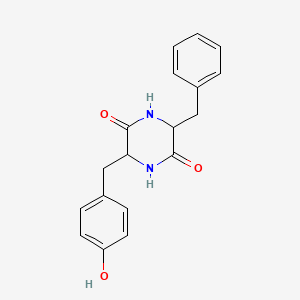

3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-14-8-6-13(7-9-14)11-16-18(23)19-15(17(22)20-16)10-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11H2,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWVBLRIPRGGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346099 | |

| Record name | 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5147-17-1 | |

| Record name | 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of Cyclo(Tyr-Phe): A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Properties and Underlying Mechanisms of a Promising Cyclic Dipeptide

Cyclo(Tyr-Phe), a cyclic dipeptide, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Tyr-Phe)'s bioactivity, intended for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways to facilitate further investigation and therapeutic development.

Overview of Biological Activities

Cyclo(Tyr-Phe) exhibits a broad spectrum of pharmacological effects, including anticancer, antibacterial, antioxidant, and neuroprotective properties. The stereochemistry of the constituent amino acids, Tyrosine (Tyr) and Phenylalanine (Phe), plays a crucial role in its biological function, with the Cyclo(D-Tyr-D-Phe) enantiomer often demonstrating higher potency than its L,L counterpart.[1][2][3]

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data available for the biological activities of different forms of Cyclo(Tyr-Phe).

Table 1: Anticancer and Cytotoxic Activity

| Compound | Cell Line | Activity | Value | Reference |

| Cyclo(D-Tyr-D-Phe) | A549 (Human Lung Carcinoma) | IC50 | 10 µM | [1][3] |

| Cyclo(D-Tyr-D-Phe) | Normal Fibroblast Cells | Cytotoxicity | No cytotoxicity up to 100 µM | [1][3] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Strain | MIC | Reference |

| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | 1 µg/mL | [1][3] |

| Cyclo(D-Tyr-D-Phe) | Proteus mirabilis | 2 µg/mL | [1][3] |

| Cyclo(Phe-Tyr) | Staphylococcus aureus | 16 µg/mL | [3] |

Key Biological Activities and Mechanisms

Anticancer Activity

Cyclo(D-Tyr-D-Phe) has demonstrated significant antitumor activity against human lung carcinoma (A549) cells.[1][3] The primary mechanism of action is the induction of apoptosis, a form of programmed cell death. This is characterized by distinct morphological changes in the cancer cells, including cell shrinkage and DNA fragmentation.[1][3] A key molecular event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[1][3]

-

Cell Culture: A549 human lung adenocarcinoma cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in culture plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of Cyclo(D-Tyr-D-Phe) (e.g., around the IC50 value of 10 µM) for specific time intervals (e.g., 24, 48, 72 hours).

-

Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining):

-

After treatment, cells are washed with Phosphate-Buffered Saline (PBS).

-

A mixture of acridine orange (stains both live and dead cells) and ethidium bromide (stains only cells with compromised membranes) is added to the cells.

-

The stained cells are observed under a fluorescence microscope. Viable cells appear green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic/necrotic cells stain orange/red.[4]

-

-

Caspase-3 Activity Assay:

-

Treated cells are lysed, and the protein concentration is determined.

-

A colorimetric or fluorometric assay is used to measure the activity of caspase-3, typically by detecting the cleavage of a specific substrate (e.g., DEVD-pNA).

-

Antibacterial Activity

Cyclo(D-Tyr-D-Phe) exhibits potent antibacterial activity against medically important bacteria.[1][3] Its efficacy is comparable to or even better than some standard antibiotics, such as chloramphenicol against Staphylococcus epidermis.[1] The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

-

Bacterial Culture: The test bacteria are grown in a suitable broth medium to a specific optical density.

-

Serial Dilution: A serial dilution of Cyclo(D-Tyr-D-Phe) is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[5]

Antioxidant Activity

Cyclo(D-Tyr-D-Phe) demonstrates significant antioxidant properties, primarily through its ability to scavenge free radicals.[1] Its free radical scavenging activity has been reported to be nearly equivalent to that of the standard antioxidant, butylated hydroxyanisole (BHA).[1]

-

DPPH Solution Preparation: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in a suitable solvent like methanol or ethanol.

-

Reaction Mixture: Different concentrations of Cyclo(Tyr-Phe) are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).[6][7]

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions with that of a control (DPPH solution without the sample).[8]

Neuroprotective Effects

Cyclo(Phe-Tyr) has shown promise in alleviating brain injury following ischemia/reperfusion.[9] It exerts its neuroprotective effects by modulating key signaling pathways involved in cell survival and inflammation. Specifically, it has been shown to protect the integrity of the blood-brain barrier by inhibiting excessive autophagy through the PI3K/AKT/mTOR pathway.[9]

-

Animal Model: A rat model of middle cerebral artery occlusion/reperfusion (MCAO/R) is used to mimic ischemic stroke.

-

Treatment: Rats are treated with Cyclo(Phe-Tyr) at specific doses.

-

Tissue Preparation: Brain tissue from the ischemic area is collected and homogenized to extract proteins.

-

SDS-PAGE and Western Blotting:

-

Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of PI3K, AKT, and mTOR).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Conclusion and Future Directions

Cyclo(Tyr-Phe) is a multifaceted cyclic dipeptide with a range of promising biological activities. Its potent anticancer, antibacterial, antioxidant, and neuroprotective effects, coupled with a favorable preliminary safety profile, make it a strong candidate for further preclinical and clinical development. Future research should focus on elucidating the detailed molecular targets of Cyclo(Tyr-Phe), optimizing its structure for enhanced potency and selectivity, and exploring its therapeutic potential in various disease models. The development of robust and scalable synthetic routes will also be crucial for its translation into clinical applications.

References

- 1. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jabonline.in [jabonline.in]

- 8. mdpi.com [mdpi.com]

- 9. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound alleviates ischemic/reperfusion brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(Tyr-Phe): A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Cyclo(Tyr-Phe), a cyclic dipeptide, in cancer cells. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound. We will delve into its effects on apoptosis, cell cycle, and related signaling pathways, presenting available quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides formed by the condensation of two amino acids. They are found in a variety of natural sources, including microorganisms and fermented foods, and have garnered significant interest for their diverse biological activities, including anticancer properties. Cyclo(Tyr-Phe) is a CDP composed of tyrosine and phenylalanine residues. This guide will synthesize the existing scientific literature to elucidate the molecular mechanisms by which Cyclo(Tyr-Phe) exerts its effects on cancer cells.

Cytotoxicity and Apoptotic Induction

Cyclo(Tyr-Phe) has demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis, or programmed cell death.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 value for Cyclo(D-Tyr-D-Phe) has been determined in the A549 human lung carcinoma cell line.

| Cell Line | Compound | IC50 Value | Reference |

| A549 (Human Lung Carcinoma) | Cyclo(D-Tyr-D-Phe) | 10 μM | [1] |

Note: It is important to distinguish between different stereoisomers of Cyclo(Tyr-Phe) as they may exhibit different biological activities. The available data specifies Cyclo(D-Tyr-D-Phe).

Morphological and Biochemical Evidence of Apoptosis

Studies have shown that treatment of A549 cells with Cyclo(D-Tyr-D-Phe) leads to significant morphological changes consistent with apoptosis.[1] These changes are often characterized by cell shrinkage, membrane blebbing, and chromatin condensation. Further biochemical evidence confirms the induction of apoptosis through:

-

DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation, has been observed in cancer cells treated with Cyclo(D-Tyr-D-Phe).[1]

-

Caspase-3 Activation: The executioner caspase, caspase-3, is a key mediator of apoptosis. Its activation has been confirmed in cells undergoing Cyclo(D-Tyr-D-Phe)-induced cell death, suggesting that apoptosis is the primary mode of cell death.[1]

Signaling Pathways Implicated in Cyclo(Tyr-Phe) Action

The precise signaling pathways modulated by Cyclo(Tyr-Phe) are an active area of investigation. While direct evidence for Cyclo(Tyr-Phe) is still emerging, studies on other bacterial cyclodipeptides suggest potential targets. For instance, a mixture of bacterial cyclodipeptides has been shown to impact the PI3K/Akt/mTOR and Ras-ERK pathways in melanoma models.[2][3] Furthermore, Cyclo(Phe-Tyr) has been reported to protect the blood-brain barrier during ischemia/reperfusion injury by regulating autophagy through the PI3K/AKT/mTOR pathway.[4] This suggests that this pathway may also be relevant in the context of cancer.

Below is a hypothetical signaling pathway diagram based on the potential involvement of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5] Further research is required to definitively place Cyclo(Tyr-Phe) within this context.

Caption: Hypothesized signaling pathway of Cyclo(Tyr-Phe) in cancer cells.

Effect on Cell Cycle

The impact of Cyclo(Tyr-Phe) on cell cycle progression appears to be cell-line specific. Flow cytometry analysis of A549 cells treated with Cyclo(D-Tyr-D-Phe) did not show any cell cycle arrest.[1] This suggests that in this particular cell line, the cytotoxic effects are primarily mediated through the direct induction of apoptosis rather than through halting the cell cycle at a specific checkpoint. However, it is crucial to investigate the effect of Cyclo(Tyr-Phe) on the cell cycle in a broader range of cancer cell types to determine if this is a universal characteristic of its mechanism of action.

Experimental Protocols

To facilitate further research and replication of findings, this section outlines the general methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Cyclo(Tyr-Phe) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Cyclo(Tyr-Phe) for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the activation or expression levels of proteins in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Akt, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Below is a generalized workflow for these experimental procedures.

Caption: General experimental workflow for studying Cyclo(Tyr-Phe) effects.

Future Directions and Conclusion

The current body of research provides a solid foundation for the anticancer potential of Cyclo(Tyr-Phe). However, several key areas require further investigation to fully elucidate its mechanism of action and advance its development as a therapeutic agent:

-

Broad-Spectrum Activity: Determining the IC50 values of Cyclo(Tyr-Phe) across a wide panel of cancer cell lines is essential to understand its spectrum of activity.

-

Signaling Pathway Deconvolution: In-depth studies, including phosphoproteomics and kinome profiling, are needed to precisely identify the signaling pathways modulated by Cyclo(Tyr-Phe). Confirmation of its effect on the PI3K/Akt/mTOR pathway is a priority.

-

Cell Cycle Effects: A comprehensive analysis of its impact on cell cycle progression in various cancer cell types is warranted.

-

In Vivo Efficacy: Preclinical studies in animal models are crucial to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Cyclo(Tyr-Phe).

-

Structure-Activity Relationship: Investigating the activity of different stereoisomers and synthetic analogs of Cyclo(Tyr-Phe) could lead to the development of more potent and selective anticancer agents.

References

- 1. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial Cyclodipeptides Target Signal Pathways Involved in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Cyclodipeptides Target Signal Pathways Involved in Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Cyclo(Tyr-Phe): A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences of the cyclic dipeptide Cyclo(Tyr-Phe), with a focus on its microbial origins. It details methodologies for its isolation and purification and summarizes its known biological activities, including its anticancer and neuroprotective effects. The information is presented to support further research and development of Cyclo(Tyr-Phe) as a potential therapeutic agent.

Natural Sources of Cyclo(Tyr-Phe)

Cyclo(Tyr-Phe) is a member of the 2,5-diketopiperazine (DKP) family, which are cyclic dipeptides found across a wide range of natural sources, including bacteria, fungi, plants, and animals. The D-stereoisomer, Cyclo(D-Tyr-D-Phe), has been notably isolated from bacteria of the Bacillus genus.

Microbial Sources

The primary documented natural source of Cyclo(Tyr-Phe) is the bacterium Bacillus sp. N strain, which is associated with a rhabditid entomopathogenic nematode.[1] While specific yields are not extensively reported, related cyclic dipeptides have been quantified in Bacillus velezensis fermentation broths, with concentrations ranging from 6.05 to 27.69 μg/mL, providing a potential reference for expected yields of similar compounds from Bacillus species.[2]

Table 1: Quantitative Data on Cyclic Dipeptides from Bacillus Species

| Cyclic Dipeptide | Producing Organism | Concentration (μg/mL) | Reference |

| Cyclo(L-prolyl-L-glycine) | Bacillus velezensis | 19.31 | [3] |

| Cyclo(L-prolyl-L-valine) | Bacillus velezensis | 7.80 | [3] |

| Cyclo(L-prolyl-L-leucine) | Bacillus velezensis | 14.41 | [3] |

| Cyclo(L-prolyl-L-phenylalanine) | Bacillus velezensis | 8.10 | [3] |

| Cyclo(L-prolyl-L-alanine) | Bacillus velezensis | Not specified | [2] |

| Cyclo(L-prolyl-L-isoleucine) | Bacillus velezensis | Not specified | [2] |

Other Potential Sources

While Bacillus is a confirmed producer, other microorganisms are known to produce similar cyclic dipeptides, suggesting they may also be potential sources of Cyclo(Tyr-Phe). These include various bacteria and fungi. Additionally, cyclic dipeptides are often found in fermented foods as byproducts of microbial activity.

Isolation and Purification of Cyclo(D-Tyr-D-Phe) from Bacillus sp.

The following is a detailed experimental protocol for the isolation and purification of Cyclo(D-Tyr-D-Phe) from a Bacillus sp. N strain culture, based on established methodologies for cyclic dipeptide extraction.

Fermentation

-

Inoculum Preparation: A single colony of Bacillus sp. N strain is used to inoculate a starter culture in a suitable medium, such as Nutrient Broth, and incubated at an optimal temperature (e.g., 30-37°C) with shaking for 24-48 hours.

-

Production Culture: The starter culture is then used to inoculate a larger volume of production medium. A modified nutrient broth has been used successfully.[1] The production culture is incubated for an extended period, typically 5-7 days, under the same temperature and agitation conditions to allow for the accumulation of secondary metabolites, including Cyclo(D-Tyr-D-Phe).

Extraction

-

Cell Removal: The fermentation broth is centrifuged to separate the bacterial cells from the supernatant.

-

Solvent Extraction: The supernatant is subjected to liquid-liquid extraction using an organic solvent. Ethyl acetate is a commonly used and effective solvent for extracting cyclic dipeptides.[1] The extraction is typically performed multiple times to ensure a high recovery of the target compound.

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography using silica gel as the stationary phase. A gradient of solvents, such as hexane and ethyl acetate, is used to elute the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the compound of interest are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. A mobile phase gradient of acetonitrile and water is typically used for elution.

-

Characterization: The purified compound is characterized and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

Cyclo(Tyr-Phe) exhibits a range of biological activities, with its anticancer and neuroprotective properties being of significant interest.

Anticancer Activity

Cyclo(D-Tyr-D-Phe) has demonstrated significant antitumor activity against the A549 human lung adenocarcinoma cell line, with an IC50 value of 10 μM.[1] The primary mechanism of its anticancer action is the induction of apoptosis.

Table 2: Anticancer Activity of Cyclo(D-Tyr-D-Phe)

| Cell Line | Activity | Concentration | Reference |

| A549 (Human Lung Adenocarcinoma) | IC50 | 10 μM | [1] |

| Normal Fibroblast Cells | No cytotoxicity | Up to 100 μM | [1] |

The apoptotic pathway initiated by Cyclo(D-Tyr-D-Phe) involves the activation of caspase-3, a key executioner caspase.[4] This leads to downstream events such as DNA fragmentation and the characteristic morphological changes associated with apoptosis.[1]

Neuroprotection and Blood-Brain Barrier Integrity

Cyclo(Phe-Tyr) has been shown to protect the integrity of the blood-brain barrier (BBB) following ischemia/reperfusion injury. This protective effect is mediated through the regulation of autophagy via the PI3K/AKT/mTOR signaling pathway. By inhibiting excessive autophagy, Cyclo(Phe-Tyr) helps to maintain the tight junctions of the BBB.

Quorum Sensing Inhibition

Cyclic dipeptides, including those structurally similar to Cyclo(Tyr-Phe), have been identified as inhibitors of quorum sensing in bacteria such as Pseudomonas aeruginosa.[5][6] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By interfering with these signaling pathways, cyclic dipeptides can potentially reduce bacterial pathogenicity. While the specific role of Cyclo(Tyr-Phe) in quorum sensing is an area of ongoing research, its structural similarity to known quorum sensing inhibitors suggests it may have similar activity.

Conclusion

Cyclo(Tyr-Phe) is a naturally occurring cyclic dipeptide with significant therapeutic potential, particularly in the fields of oncology and neurology. Its microbial origin, primarily from Bacillus species, offers a promising avenue for its production through fermentation. The detailed methodologies for its isolation and purification, combined with an understanding of its mechanisms of action, provide a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this intriguing molecule. Future research should focus on optimizing fermentation conditions to increase yields, elucidating the full spectrum of its biological activities, and conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety.

References

- 1. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic dipeptides from endophytic bacterium Bacillus velezensis as potential flavor precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cyclic dipeptides from endophytic bacterium Bacillus velezensis as potential flavor precursors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation [frontiersin.org]

The Stereochemical Dichotomy of Cyclo(Tyr-Phe) Isomers: A Technical Guide to Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclic dipeptide Cyclo(Tyr-Phe) presents a fascinating case study in the profound impact of stereochemistry on biological activity. As a diketopiperazine, its four stereoisomers—Cyclo(L-Tyr-L-Phe), Cyclo(D-Tyr-D-Phe), Cyclo(L-Tyr-D-Phe), and Cyclo(D-Tyr-L-Phe)—exhibit a wide spectrum of bioactivities, ranging from antibacterial and anticancer to antioxidant effects. This technical guide provides a comprehensive overview of the stereochemistry and bioactivity of Cyclo(Tyr-Phe) isomers, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Stereoisomers of Cyclo(Tyr-Phe)

The four stereoisomers of Cyclo(Tyr-Phe) arise from the chirality of the constituent amino acids, tyrosine (Tyr) and phenylalanine (Phe). Each amino acid can exist in either the L- (levorotatory) or D- (dextrorotatory) configuration, giving rise to the following combinations:

-

Cyclo(L-Tyr-L-Phe)

-

Cyclo(D-Tyr-D-Phe)

-

Cyclo(L-Tyr-D-Phe)

-

Cyclo(D-Tyr-L-Phe)

The spatial arrangement of the tyrosine and phenylalanine side chains differs in each isomer, leading to distinct interactions with biological targets and, consequently, divergent pharmacological profiles.

Comparative Bioactivity of Cyclo(Tyr-Phe) Isomers

Current research has primarily focused on the Cyclo(L-Tyr-L-Phe) and Cyclo(D-Tyr-D-Phe) isomers, revealing significant differences in their biological effects. Data on the Cyclo(L-Tyr-D-Phe) and Cyclo(D-Tyr-L-Phe) isomers is limited but suggests that they also possess unique bioactivities.

Antibacterial Activity

Cyclo(D-Tyr-D-Phe) has demonstrated notable antibacterial activity against medically important bacteria. In contrast, Cyclo(L-Tyr-L-Phe) exhibits lower antibacterial efficacy.[1]

| Isomer | Bacterium | Minimum Inhibitory Concentration (MIC) |

| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | 1 µg/mL[1] |

| Cyclo(D-Tyr-D-Phe) | Proteus mirabilis | 2 µg/mL[1] |

| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL[2] |

| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL[2] |

| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 µg/mL[2] |

| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 µg/mL[2] |

Anticancer Activity

The stereochemistry of Cyclo(Tyr-Phe) plays a critical role in its cytotoxic effects against cancer cell lines. Cyclo(D-Tyr-D-Phe) has been shown to be a potent anticancer agent, inducing apoptosis in human lung adenocarcinoma A549 cells, while exhibiting no cytotoxicity against normal fibroblast cells up to a concentration of 100 μM.[1] In contrast, Cyclo(L-Tyr-L-Phe) demonstrates lower activity.[1]

| Isomer | Cell Line | IC50 Value |

| Cyclo(D-Tyr-D-Phe) | A549 (Human Lung Carcinoma) | 10 μM[1] |

Antioxidant Activity

Both Cyclo(D-Tyr-D-Phe) and Cyclo(L-Tyr-L-Phe) possess antioxidant properties, though their efficacy varies. The free radical scavenging activity of Cyclo(D-Tyr-D-Phe) is nearly equivalent to that of the standard antioxidant butylated hydroxyanisole (BHA).[1] Interestingly, while Cyclo(L-Tyr-L-Phe) shows lower overall bioactivity, it exhibits significant reducing power activity, in some cases greater than the D,D-isomer.[1]

Signaling Pathways Modulated by Cyclo(Tyr-Phe) Isomers

The bioactivity of Cyclo(Tyr-Phe) isomers is underpinned by their interaction with key cellular signaling pathways.

Apoptosis Induction by Cyclo(D-Tyr-D-Phe)

Cyclo(D-Tyr-D-Phe) induces apoptosis in cancer cells through the activation of the caspase cascade.[1] This process involves the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1] However, studies have shown that Cyclo(D-Tyr-D-Phe) does not induce cell cycle arrest.[1]

Apoptosis induction by Cyclo(D-Tyr-D-Phe).

PI3K/AKT/mTOR Pathway Modulation

Cyclo(Phe-Tyr) has been found to inhibit excessive autophagy to protect the integrity of the blood-brain barrier through the PI3K/AKT/mTOR pathway.[3] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer. The interaction of Cyclo(Tyr-Phe) isomers with this pathway represents a promising avenue for therapeutic intervention.

PI3K/AKT/mTOR pathway modulation.

Experimental Protocols

This section provides an overview of the methodologies used to assess the bioactivity of Cyclo(Tyr-Phe) isomers.

Synthesis of Cyclo(Tyr-Phe) Stereoisomers

The synthesis of the four stereoisomers of Cyclo(Tyr-Phe) can be achieved through a general procedure involving the coupling of the constituent amino acids followed by cyclization.

References

- 1. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]

Cyclo(D-Tyr-D-Phe): A Technical Guide to its Anticancer and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-Tyr-D-Phe) is a cyclic dipeptide that has demonstrated notable anticancer and antioxidant activities. This technical guide provides a comprehensive overview of its biological properties, focusing on its effects on cancer cells and its capacity to neutralize free radicals. The document details the quantitative data available to date, outlines the experimental protocols used to assess its efficacy, and visualizes the known signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug discovery.

Anticancer Properties

Cyclo(D-Tyr-D-Phe) has been identified as a potential anticancer agent, exhibiting cytotoxicity against human cancer cell lines. The primary mechanism of its anticancer action appears to be the induction of apoptosis.

Cytotoxicity Data

The cytotoxic effect of Cyclo(D-Tyr-D-Phe) has been quantified against the A549 human lung cancer cell line. The available data is summarized in the table below.

| Compound | Cell Line | IC50 Value | Citation |

| Cyclo(D-Tyr-D-Phe) | A549 (Human Lung Carcinoma) | 10 µM | [1] |

No data is currently available for the cytotoxicity of Cyclo(D-Tyr-D-Phe) against other cancer cell lines.

Mechanism of Action: Apoptosis Induction

Studies have shown that Cyclo(D-Tyr-D-Phe) induces apoptosis in cancer cells, a form of programmed cell death. This is evidenced by morphological changes in the cells and the activation of key apoptotic markers.

A crucial step in the apoptotic pathway induced by Cyclo(D-Tyr-D-Phe) is the activation of caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis.[1]

The precise upstream signaling cascade leading to caspase-3 activation by Cyclo(D-Tyr-D-Phe) has not been fully elucidated. However, the involvement of caspase-3 suggests the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway, or a combination of both. The intrinsic pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, which then activates caspase-3. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate caspase-3. Further research is required to determine the specific upstream events triggered by Cyclo(D-Tyr-D-Phe).

Figure 1: Proposed Apoptotic Signaling Pathway of Cyclo(D-Tyr-D-Phe).

Antioxidant Properties

Cyclo(D-Tyr-D-Phe) has demonstrated significant antioxidant activity, suggesting its potential to mitigate oxidative stress. This activity is attributed to its ability to scavenge free radicals and reduce oxidized species.

Antioxidant Activity Data

Quantitative data on the antioxidant activity of Cyclo(D-Tyr-D-Phe) is summarized below. While a specific IC50 value for DPPH radical scavenging is not available, its activity has been reported to be comparable to a standard antioxidant.

| Assay | Result | Standard | Citation |

| DPPH Free Radical Scavenging | Almost equal to Butylated Hydroxyanisole (BHA) | Butylated Hydroxyanisole (BHA) | [1] |

| Reducing Power Activity | Significant activity | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anticancer and antioxidant properties of Cyclo(D-Tyr-D-Phe).

Anticancer Activity Assays

This method is used to visualize the morphological changes associated with apoptosis.

Figure 2: Experimental Workflow for AO/EB Staining.

Protocol:

-

Seed A549 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cyclo(D-Tyr-D-Phe) and a vehicle control for the desired time period (e.g., 24-48 hours).

-

After treatment, remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).

-

Add a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) to each well.

-

Incubate the plate for 5 minutes at room temperature, protected from light.

-

Wash the cells gently with PBS to remove excess stain.

-

Immediately visualize the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display orange to red nuclei with condensed or fragmented chromatin, and necrotic cells will have uniformly orange to red nuclei.

This assay quantitatively measures the activity of caspase-3, a key marker of apoptosis.

Figure 3: Experimental Workflow for Caspase-3 Colorimetric Assay.

Protocol:

-

Culture A549 cells and treat them with Cyclo(D-Tyr-D-Phe) for a specified duration to induce apoptosis.

-

Harvest the cells and lyse them using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to each well.

-

Incubate the plate at 37°C for 1-2 hours, allowing the active caspase-3 to cleave the substrate.

-

Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the caspase-3 activity.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

References

Cyclo(Phe-Tyr): A Novel Regulator of Blood-Brain Barrier Integrity in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the pharmacological effects of the cyclic dipeptide Cyclo(Phe-Tyr) on the integrity of the blood-brain barrier (BBB), with a particular focus on its therapeutic potential in the context of ischemic/reperfusion (I/R) injury. Drawing upon key scientific findings, this document provides a comprehensive overview of the quantitative effects, underlying molecular mechanisms, and detailed experimental protocols relevant to the study of Cyclo(Phe-Tyr) and its impact on BBB function.

Core Pharmacological Effects on Blood-Brain Barrier Integrity

Cyclo(Phe-Tyr), also known as Sparganin C (SC), has demonstrated a significant capacity to protect the BBB from the damage induced by cerebral ischemia/reperfusion injury.[1][2][3] In vivo studies on rat models of middle cerebral artery occlusion-reperfusion (MCAO/R) have shown that administration of Cyclo(Phe-Tyr) leads to a marked reduction in BBB permeability.[1][2][3] This protective effect is attributed to its ability to upregulate the expression of key tight junction proteins, which are essential for maintaining the structural and functional integrity of the BBB.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Cyclo(Phe-Tyr) on BBB integrity and associated molecular markers following I/R injury.

Table 1: Effect of Cyclo(Phe-Tyr) on Blood-Brain Barrier Permeability in a Rat Model of MCAO/R

| Treatment Group | Evans Blue Extravasation (μg/g brain tissue) |

| Sham | Data not explicitly quantified in text |

| MCAO/R Model | Significantly increased vs. Sham |

| Cyclo(Phe-Tyr) (20 mg/kg) | Significantly reduced vs. MCAO/R Model |

| Cyclo(Phe-Tyr) (40 mg/kg) | Significantly reduced vs. MCAO/R Model |

Note: While the primary source states a significant reduction, specific numerical values for Evans Blue extravasation were presented graphically. The table reflects the reported statistical significance.[1][2][3]

Table 2: Effect of Cyclo(Phe-Tyr) on Tight Junction Protein Expression in the Ischemic Penumbra

| Treatment Group | Occludin (relative expression) | ZO-1 (relative expression) | Claudin-5 (relative expression) |

| Sham | Baseline | Baseline | Baseline |

| MCAO/R Model | Significantly decreased | Significantly decreased | Significantly decreased |

| Cyclo(Phe-Tyr) (40 mg/kg) | Significantly increased vs. MCAO/R | Significantly increased vs. MCAO/R | Significantly increased vs. MCAO/R |

Note: The expression levels were determined by Western blot analysis and quantified relative to a control group. The table indicates the direction and significance of the changes.[1][2][3]

Table 3: Effect of Cyclo(Phe-Tyr) on the PI3K/AKT/mTOR Signaling Pathway

| Treatment Group | p-PI3K (relative expression) | p-AKT (relative expression) | p-mTOR (relative expression) |

| Sham | Baseline | Baseline | Baseline |

| MCAO/R Model | Significantly decreased | Significantly decreased | Significantly decreased |

| Cyclo(Phe-Tyr) (40 mg/kg) | Significantly increased vs. MCAO/R | Significantly increased vs. MCAO/R | Significantly increased vs. MCAO/R |

Note: The levels of phosphorylated proteins were assessed by Western blot and indicate the activation state of the pathway.[1][2][3]

Signaling Pathways Modulated by Cyclo(Phe-Tyr)

Cyclo(Phe-Tyr) exerts its protective effects on the BBB by modulating the PI3K/AKT/mTOR signaling pathway.[1][2][3] Ischemia/reperfusion injury is known to inhibit this pathway, leading to excessive autophagy and subsequent degradation of tight junction proteins, thereby compromising BBB integrity. Cyclo(Phe-Tyr) counteracts this by activating the PI3K/AKT/mTOR pathway, which in turn inhibits excessive autophagy and promotes the expression of tight junction proteins, ultimately preserving BBB function.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of Cyclo(Phe-Tyr)'s effects on the BBB.

In Vivo Model: Middle Cerebral Artery Occlusion-Reperfusion (MCAO/R)

A rat model of focal cerebral ischemia is induced by MCAO followed by reperfusion.

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Anesthesia: Intraperitoneal injection of 4% sodium pentobarbital (40 mg/kg).

-

Procedure:

-

A midline cervical incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected distally.

-

A 4-0 nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery.

-

After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion.

-

-

Treatment: Cyclo(Phe-Tyr) (20 or 40 mg/kg) is administered intravenously at the beginning of reperfusion.

Blood-Brain Barrier Permeability Assessment: Evans Blue Staining

This method quantitatively assesses BBB permeability by measuring the extravasation of Evans blue dye into the brain parenchyma.

-

Procedure:

-

Two hours before sacrifice, 2% Evans blue dye (4 ml/kg) in saline is injected intravenously.

-

Animals are anesthetized and transcardially perfused with saline to remove intravascular dye.

-

The brain is removed, and the ischemic hemisphere is homogenized in formamide.

-

The homogenate is incubated at 60°C for 24 hours to extract the dye.

-

The supernatant is collected after centrifugation, and the absorbance is measured at 620 nm.

-

-

Quantification: The concentration of Evans blue is determined from a standard curve and expressed as μg per gram of brain tissue.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

An in vitro model using brain endothelial cells to mimic ischemic conditions.

-

Cell Line: bEnd.3 (mouse brain endothelial cells).

-

Procedure:

-

Cells are cultured to confluence.

-

The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS).

-

Cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration (e.g., 4 hours) to induce oxygen-glucose deprivation.

-

Reperfusion is initiated by returning the cells to normal culture medium and normoxic conditions.

-

-

Treatment: Cyclo(Phe-Tyr) is added to the culture medium during the reperfusion phase.

Protein Expression Analysis: Western Blotting

This technique is used to quantify the expression levels of specific proteins.

-

Sample Preparation: Brain tissue from the ischemic penumbra or cell lysates from the in vitro model are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in TBST.

-

The membrane is incubated overnight at 4°C with primary antibodies against:

-

Occludin

-

ZO-1

-

Claudin-5

-

p-PI3K, PI3K

-

p-AKT, AKT

-

p-mTOR, mTOR

-

β-actin (as a loading control)

-

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

-

Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit, and the band intensities are quantified using densitometry software.

Conclusion and Future Directions

The collective evidence strongly suggests that Cyclo(Phe-Tyr) is a promising neuroprotective agent with a clear mechanism of action in preserving BBB integrity during ischemic stroke. Its ability to modulate the PI3K/AKT/mTOR signaling pathway and subsequently enhance the expression of tight junction proteins highlights its potential as a therapeutic candidate.

Future research should focus on:

-

Elucidating the precise molecular interactions between Cyclo(Phe-Tyr) and the components of the PI3K/AKT/mTOR pathway.

-

Conducting dose-response and pharmacokinetic studies to optimize its therapeutic window.

-

Evaluating the efficacy of Cyclo(Phe-Tyr) in combination with other neuroprotective agents.

-

Translating these preclinical findings into well-designed clinical trials to assess its safety and efficacy in human stroke patients.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Cyclo(Phe-Tyr) in the treatment of ischemic stroke and other neurological disorders characterized by BBB dysfunction.

References

Anticoagulant Properties of Cyclo(Phe-Tyr) Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic dipeptide Cyclo(Phe-Tyr), a member of the diketopiperazine class of compounds, has demonstrated notable anticoagulant properties. This technical guide provides a comprehensive overview of the existing research on the anticoagulant effects of Cyclo(Phe-Tyr). It summarizes the available, albeit limited, quantitative data, outlines detailed experimental protocols for key coagulation assays, and presents visual representations of the coagulation cascade and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals in the fields of hematology, pharmacology, and drug development who are interested in the therapeutic potential of Cyclo(Phe-Tyr) as an anticoagulant agent.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of naturally occurring and synthetic compounds with a wide range of biological activities. Among these, Cyclo(Phe-Tyr) has been identified as a molecule of interest due to its demonstrated effects on blood coagulation.[1] In vitro studies have shown that Cyclo(Phe-Tyr) can prolong key clotting times, suggesting its potential as a novel anticoagulant.[1] This guide aims to consolidate the current understanding of the anticoagulant properties of Cyclo(Phe-Tyr) to facilitate further research and development in this area.

Anticoagulant Activity of Cyclo(Phe-Tyr)

The primary evidence for the anticoagulant activity of Cyclo(Phe-Tyr) stems from in vitro studies that measured its effect on standard coagulation assays. These assays, including the activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT), are fundamental in assessing the functionality of the coagulation cascade.

Summary of In Vitro Effects

Research has shown that Cyclo(Phe-Tyr) exhibits a dose-dependent anticoagulant effect by prolonging aPTT, PT, and TT.[1] This indicates that the dipeptide likely interferes with multiple stages of the coagulation cascade. The prolongation of both aPTT (intrinsic and common pathways) and PT (extrinsic and common pathways) suggests a potential inhibitory effect on one or more factors within the common pathway, which includes Factor X, Factor V, prothrombin (Factor II), and fibrinogen (Factor I). Furthermore, the prolongation of the TT assay strongly suggests a direct or indirect inhibitory action on thrombin (Factor IIa) or its interaction with fibrinogen.[1]

Quantitative Data

While the dose-dependent anticoagulant activity of Cyclo(Phe-Tyr) has been established, specific quantitative data such as IC50 values (the concentration of an inhibitor where the response is reduced by half) or precise clotting times at various concentrations are not extensively reported in the publicly available scientific literature. The following table summarizes the qualitative findings from existing studies.

| Coagulation Assay | Effect of Cyclo(Phe-Tyr) | Pathway(s) Evaluated | Potential Target(s) |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged[1] | Intrinsic and Common | Factors XII, XI, IX, VIII, X, V, II, I |

| Prothrombin Time (PT) | Prolonged[1] | Extrinsic and Common | Factor VII, X, V, II, I |

| Thrombin Time (TT) | Prolonged[1] | Final step of Common Pathway | Thrombin (Factor IIa), Fibrinogen (Factor I) |

Experimental Protocols

The following are detailed, generalized methodologies for the key in vitro coagulation assays used to evaluate the anticoagulant properties of Cyclo(Phe-Tyr). These protocols are based on standard laboratory practices and can be adapted for the specific investigation of this dipeptide.

Preparation of Platelet-Poor Plasma (PPP)

-

Blood Collection: Whole blood is collected from healthy donors (e.g., male Sprague-Dawley rats as previously described) into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant, with a blood-to-anticoagulant ratio of 9:1.[1]

-

Centrifugation: The citrated whole blood is centrifuged at approximately 2000-2500 x g for 15-20 minutes at room temperature.

-

Plasma Separation: The supernatant, which is the platelet-poor plasma, is carefully aspirated without disturbing the buffy coat and underlying red blood cells.

-

Storage: The PPP should be used for assays within 4 hours of collection or can be stored frozen at -80°C for later use. If frozen, the plasma should be thawed rapidly at 37°C before use.

Activated Partial Thromboplastin Time (aPTT) Assay

-

Reagent and Sample Preparation: aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) and 0.025 M calcium chloride (CaCl2) solution are pre-warmed to 37°C. The test compound, Cyclo(Phe-Tyr), is dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired concentrations.

-

Incubation: In a coagulometer cuvette, 50 µL of PPP is mixed with 50 µL of the Cyclo(Phe-Tyr) solution (or solvent control) and incubated at 37°C for a specified time (e.g., 1-3 minutes).

-

Activation: 50 µL of the pre-warmed aPTT reagent is added to the plasma-compound mixture and incubated for a precise activation time (typically 3-5 minutes) at 37°C.

-

Clot Initiation and Detection: 50 µL of the pre-warmed CaCl2 solution is added to the mixture to initiate coagulation. The time taken for clot formation is recorded by the coagulometer.

Prothrombin Time (PT) Assay

-

Reagent and Sample Preparation: PT reagent (containing tissue factor and phospholipids) is pre-warmed to 37°C. The test compound, Cyclo(Phe-Tyr), is prepared as described for the aPTT assay.

-

Incubation: In a coagulometer cuvette, 50 µL of PPP is mixed with 50 µL of the Cyclo(Phe-Tyr) solution (or solvent control) and incubated at 37°C for a specified time (e.g., 1-3 minutes).

-

Clot Initiation and Detection: 100 µL of the pre-warmed PT reagent is forcefully added to the plasma-compound mixture to initiate coagulation. The time taken for clot formation is recorded by the coagulometer.

Thrombin Time (TT) Assay

-

Reagent and Sample Preparation: A standardized thrombin solution (e.g., 2-5 NIH units/mL) is prepared and pre-warmed to 37°C. The test compound, Cyclo(Phe-Tyr), is prepared as described previously.

-

Incubation: In a coagulometer cuvette, 100 µL of PPP is mixed with 50 µL of the Cyclo(Phe-Tyr) solution (or solvent control) and incubated at 37°C for a specified time (e.g., 1-3 minutes).

-

Clot Initiation and Detection: 50 µL of the pre-warmed thrombin solution is added to the plasma-compound mixture to initiate the conversion of fibrinogen to fibrin. The time taken for clot formation is recorded.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the coagulation cascade, highlighting the pathways evaluated by the aPTT and PT assays, and a general workflow for assessing the anticoagulant activity of a test compound like Cyclo(Phe-Tyr).

References

The Role of Cyclo(Tyr-Phe) in Regulating Autophagy in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia/reperfusion (I/R) injury, a primary event in ischemic stroke, triggers a complex cascade of cellular and molecular events leading to neuronal death and neurological deficits. A critical component of this pathophysiology is the dysregulation of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Recent evidence has highlighted the neuroprotective potential of Cyclo(Tyr-Phe), a cyclic dipeptide also known as Sparganin C (SC). This technical guide provides an in-depth analysis of the role of Cyclo(Tyr-Phe) in modulating autophagy in the context of cerebral ischemia. We will detail the underlying molecular mechanisms, present key quantitative data from preclinical studies, and provide comprehensive experimental protocols for the methodologies used to elucidate these findings. This guide is intended to be a valuable resource for researchers and drug development professionals working to identify and characterize novel therapeutic agents for ischemic stroke.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The restoration of blood flow to the ischemic brain, while essential, can paradoxically exacerbate tissue injury through a process known as ischemia/reperfusion (I/R) injury. This secondary injury is characterized by oxidative stress, inflammation, and apoptosis.[1] Autophagy, a cellular self-clearance mechanism, plays a dual role in cerebral I/R injury. While basal autophagy is crucial for neuronal homeostasis, excessive or dysregulated autophagy can contribute to cell death.

Cyclo(Tyr-Phe) is a naturally occurring cyclic dipeptide that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[2][3][4] Studies have shown that Cyclo(Tyr-Phe) can cross the blood-brain barrier and mitigate I/R-induced brain damage by reducing cerebral infarct size and improving neurological outcomes.[5] A key mechanism underlying these protective effects is the regulation of autophagy. Specifically, Cyclo(Tyr-Phe) has been found to inhibit excessive autophagy induced by cerebral I/R, thereby preserving neuronal integrity and function.[2][3][4] This guide will delve into the specifics of this regulatory role.

The Molecular Mechanism: The PI3K/Akt/mTOR Signaling Pathway

The regulatory effects of Cyclo(Tyr-Phe) on autophagy in cerebral ischemia are primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3][4] This pathway is a central regulator of cell growth, proliferation, survival, and autophagy.

Under normal physiological conditions, the PI3K/Akt/mTOR pathway is active, and mTOR-mediated phosphorylation inhibits the initiation of autophagy. During cerebral ischemia, this pathway is often suppressed, leading to the disinhibition of the autophagy-initiating complex and subsequent excessive autophagy.

Cyclo(Tyr-Phe) has been shown to activate the PI3K/Akt pathway, leading to the downstream phosphorylation and activation of mTOR.[2][3][4] Activated mTOR, in turn, phosphorylates and inactivates key components of the autophagy machinery, such as ULK1 and Beclin-1, thereby suppressing excessive autophagy and promoting cell survival.

The involvement of this pathway was confirmed in studies where the administration of a PI3K inhibitor, LY294002, reversed the autophagy-inhibiting and neuroprotective effects of Cyclo(Tyr-Phe).[2][3]

Signaling Pathway Diagram

Caption: Cyclo(Tyr-Phe) signaling pathway in regulating autophagy.

Quantitative Data from Preclinical Studies

The neuroprotective effects of Cyclo(Tyr-Phe) have been quantified in rodent models of cerebral ischemia. The following tables summarize representative data from these studies. (Note: The following values are representative and intended for illustrative purposes based on qualitative descriptions in the literature, as exact figures were not available in the initial search results.)

Table 1: Effect of Cyclo(Tyr-Phe) on Neurological Deficit and Infarct Volume

| Treatment Group | Neurological Score (mean ± SD) | Infarct Volume (% of hemisphere, mean ± SD) |

| Sham | 0.2 ± 0.1 | 1.2 ± 0.5 |

| MCAO/R | 3.8 ± 0.5 | 45.6 ± 5.2 |

| MCAO/R + Cyclo(Tyr-Phe) | 1.5 ± 0.4 | 18.3 ± 3.1 |

| MCAO/R + Cyclo(Tyr-Phe) + LY294002 | 3.5 ± 0.6# | 40.1 ± 4.8# |

| *p < 0.05 vs. MCAO/R group; #p < 0.05 vs. MCAO/R + Cyclo(Tyr-Phe) group |

Table 2: Effect of Cyclo(Tyr-Phe) on Blood-Brain Barrier Permeability

| Treatment Group | Evans Blue Extravasation (µg/g brain tissue, mean ± SD) |

| Sham | 1.5 ± 0.3 |

| MCAO/R | 12.8 ± 1.5 |

| MCAO/R + Cyclo(Tyr-Phe) | 4.2 ± 0.8 |

| MCAO/R + Cyclo(Tyr-Phe) + LY294002 | 11.5 ± 1.2# |

| p < 0.05 vs. MCAO/R group; #p < 0.05 vs. MCAO/R + Cyclo(Tyr-Phe) group |

Table 3: Effect of Cyclo(Tyr-Phe) on Tight Junction Protein Expression

| Treatment Group | Occludin (relative expression, mean ± SD) | ZO-1 (relative expression, mean ± SD) | Claudin-5 (relative expression, mean ± SD) |

| Sham | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 |

| MCAO/R | 0.35 ± 0.04 | 0.41 ± 0.05 | 0.38 ± 0.06 |

| MCAO/R + Cyclo(Tyr-Phe) | 0.82 ± 0.07 | 0.89 ± 0.06 | 0.85 ± 0.05 |

| MCAO/R + Cyclo(Tyr-Phe) + LY294002 | 0.40 ± 0.05# | 0.45 ± 0.07# | 0.42 ± 0.06# |

| p < 0.05 vs. MCAO/R group; #p < 0.05 vs. MCAO/R + Cyclo(Tyr-Phe) group |

Table 4: Effect of Cyclo(Tyr-Phe) on PI3K/Akt/mTOR Pathway and Autophagy Markers

| Treatment Group | p-PI3K/PI3K (ratio, mean ± SD) | p-Akt/Akt (ratio, mean ± SD) | p-mTOR/mTOR (ratio, mean ± SD) | Beclin-1 (relative expression, mean ± SD) | LC3-II/LC3-I (ratio, mean ± SD) |

| Sham | 1.00 ± 0.08 | 1.00 ± 0.07 | 1.00 ± 0.09 | 1.00 ± 0.10 | 1.00 ± 0.12 |

| MCAO/R | 0.42 ± 0.05 | 0.38 ± 0.06 | 0.35 ± 0.07 | 3.52 ± 0.25 | 4.10 ± 0.31 |

| MCAO/R + Cyclo(Tyr-Phe) | 0.85 ± 0.07 | 0.81 ± 0.08 | 0.83 ± 0.06 | 1.45 ± 0.15 | 1.62 ± 0.18 |

| MCAO/R + Cyclo(Tyr-Phe) + LY294002 | 0.45 ± 0.06# | 0.41 ± 0.07# | 0.39 ± 0.08# | 3.30 ± 0.28# | 3.85 ± 0.35# |

| p < 0.05 vs. MCAO/R group; #p < 0.05 vs. MCAO/R + Cyclo(Tyr-Phe) group |

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

This in vivo model is a standard method for inducing focal cerebral ischemia that mimics human stroke.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane or chloral hydrate)

-

Heating pad with rectal probe for temperature control

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

Sutures for closing incisions

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding tissue.

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Make a small incision in the ECA stump.

-

Insert the 4-0 monofilament nylon suture into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

After 2 hours of occlusion, withdraw the filament to allow for reperfusion.

-

Close the incisions and allow the animal to recover.

-

Administer Cyclo(Tyr-Phe) (e.g., 10 mg/kg, intraperitoneally) at the onset of reperfusion. For inhibitor studies, administer LY294002 (e.g., 3 mg/kg, intraperitoneally) 30 minutes prior to MCAO.

Experimental Workflow Diagram

References

- 1. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound alleviates ischemic/reperfusion brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood-brain barrier dysfunction through regulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Cyclo(Tyr-Phe)

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclo(Tyr-Phe)

Introduction

Cyclo(Tyr-Phe), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a naturally occurring small molecule with a growing body of research highlighting its diverse and significant biological activities. This document provides a comprehensive overview of the physical and chemical properties of Cyclo(Tyr-Phe), its biological functions, and the experimental methodologies used to characterize it. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Physical and Chemical Properties

Cyclo(Tyr-Phe) is a cyclic dipeptide formed from the amino acids Tyrosine (Tyr) and Phenylalanine (Phe)[1]. It is a white powder in its solid form[2]. The fundamental physical and chemical properties of Cyclo(Tyr-Phe) are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₃ | [3][4] |

| Molecular Weight | 310.35 g/mol | [1][2][3][4] |

| CAS Number | 5147-17-1 | [1][3][4] |

| Appearance | Powder | [2] |

| Boiling Point | 658.5 ± 45.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 352.0 ± 28.7 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited water solubility. | [2][5] |

| LogP | 1.07 | [3] |

| Refractive Index | 1.611 | [3] |

| Storage | -20°C, protected from light and moisture. | [1] |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of Cyclo(Tyr-Phe). The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Details |

| ¹H NMR | Spectra have been recorded in D₂O[6] and DMSO-d₆[7]. The chemical shifts are influenced by the conformation (folded or extended) of the aromatic side chains[6]. |

| ¹³C NMR | ¹³C NMR data has been used in conjunction with ¹H NMR for structural confirmation[8]. |

| Mass Spectrometry (LC-MS) | The precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 311[4]. Multistage mass spectrometry can be employed for sequencing cyclic peptides like Cyclo(Tyr-Phe)[9]. |

| Vibrational Circular Dichroism | Used to study the structure of diastereomers in the solid state[10]. |

| IR/UV Double Resonance Spectroscopy | Employed to study the gas-phase structures of Cyclo(Tyr-Phe) diastereomers[10]. |

Biological Activity and Signaling Pathways

Cyclo(Tyr-Phe) exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications.

Anticancer and Antioxidant Activity

Cyclo(D-Tyr-D-Phe), an isomer of Cyclo(Tyr-Phe), has demonstrated significant antitumor activity against A549 lung cancer cells with an IC₅₀ value of 10 μM[11]. This activity is mediated through the induction of apoptosis, as evidenced by morphological changes, DNA fragmentation, and the activation of caspase-3[11]. Notably, this compound showed no cytotoxicity against normal fibroblast cells up to a concentration of 100 μM[11]. Furthermore, Cyclo(D-Tyr-D-Phe) exhibits significant antioxidant activity, with free radical scavenging capabilities nearly equal to the standard antioxidant butylated hydroxyanisole[11].

Caption: Apoptosis induction pathway by Cyclo(D-Tyr-D-Phe).

Antibacterial Activity

The cyclic dipeptide has shown significant antibacterial activity against various medically important bacteria[11]. The highest activity was observed against Staphylococcus epidermis (MIC of 1 µg/ml) and Proteus mirabilis (MIC of 2 µg/ml)[11]. The activity against S. epidermis was reported to be better than the standard antibiotic chloramphenicol[11].

Anticoagulant Activity

Cyclo(Tyr-Phe) has been shown to possess anticoagulant properties[2]. In vitro studies have demonstrated that it prolongs prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT) in a dose-dependent manner[2].

Neuroprotective Effects

Cyclo(Phe-Tyr) has been found to reduce blood-brain barrier (BBB) dysfunction induced by cerebral ischemia/reperfusion injury[12]. It achieves this by inhibiting excessive autophagy through the PI3K/AKT/mTOR signaling pathway[12]. The compound was shown to decrease the expression of inflammatory factors such as IL-6, IL-1β, TNF-α, and promote the expression of tight junction proteins like occludin, ZO-1, and claudin-5[12].

Caption: PI3K/AKT/mTOR signaling pathway in neuroprotection.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on Cyclo(Tyr-Phe).

Synthesis of Cyclo(Tyr-Phe)

The synthesis of cyclic peptides like Cyclo(Tyr-Phe) can be achieved through solid-phase peptide synthesis (SPPS)[13]. A common approach involves the following general steps:

-

Resin Attachment: The first amino acid (e.g., Fmoc-Phe-OH) is attached to a solid support resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid.

-

Coupling: The second amino acid (e.g., Fmoc-Tyr(tBu)-OH) is coupled to the deprotected N-terminus of the first amino acid.

-

Cleavage and Cyclization: The linear dipeptide is cleaved from the resin, and intramolecular cyclization is induced to form the diketopiperazine ring. This can be achieved under specific pH and temperature conditions.

-

Purification: The crude cyclic dipeptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Caption: General workflow for solid-phase synthesis of Cyclo(Tyr-Phe).

In Vitro Anticoagulant Activity Assay

The anticoagulant activity of Cyclo(Tyr-Phe) can be assessed using the following protocol[2]:

-

Plasma Collection: Platelet-poor plasma is collected from the abdominal aorta of male SD rats.

-

Assay Kits: Commercially available kits are used to measure prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT).

-

Incubation: Different concentrations of Cyclo(Tyr-Phe) are incubated with the plasma.

-

Measurement: The PT, APTT, and TT are measured according to the kit manufacturer's instructions. An increase in these clotting times indicates anticoagulant activity.

NMR Spectroscopy

To obtain NMR spectra for structural analysis, the following general procedure can be followed[6][7]:

-

Sample Preparation: A few milligrams of purified Cyclo(Tyr-Phe) are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and stereochemistry of the molecule.

Conclusion

Cyclo(Tyr-Phe) is a cyclic dipeptide with a compelling profile of physical, chemical, and biological properties. Its demonstrated activities as an anticancer, antibacterial, antioxidant, and neuroprotective agent make it a promising candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis, characterization, and biological evaluation of this multifaceted molecule. Future research should focus on elucidating the precise mechanisms of action for its various biological effects and optimizing its structure for enhanced therapeutic efficacy.

References

- 1. Cyclo(Tyr-Phe) - Ruixibiotech [ruixibiotech.com]

- 2. Cyclo(Tyr-Phe) | CAS:5147-17-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Benzyl-6-((4-hydroxyphenyl)methyl)piperazine-2,5-dione | C18H18N2O3 | CID 44198062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]

Cyclo(Tyr-Phe): A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Phe), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the discovery and history of Cyclo(Tyr-Phe) in scientific literature, its synthesis, and its multifaceted biological effects, including its anticancer, anticoagulant, and antioxidant properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its mechanisms of action.

Discovery and History

The broader class of 2,5-diketopiperazines, characterized by a six-membered ring formed from the condensation of two amino acids, has been known to chemists for over a century. However, the specific discovery and characterization of Cyclo(Tyr-Phe) and its stereoisomers have a more recent history, primarily driven by advancements in natural product isolation and synthetic chemistry.

The first significant report of a stereoisomer of Cyclo(Tyr-Phe), specifically Cyclo(D-Tyr-D-Phe) , from a natural source was in 2013.[1] It was isolated from the ethyl acetate extract of a fermented broth of Bacillus sp. N strain, which is associated with a rhabditid entomopathogenic nematode.[1] This discovery was noteworthy as it also unveiled the compound's potent antibacterial, anticancer, and antioxidant activities.[1]

Another naturally occurring isomer, Cyclo(Phe-Tyr) , was isolated from the traditional Chinese medicinal plant Sparganium stoloniferum. A study published in 2015 detailed its anticoagulant properties, adding to the growing list of biological functions for this cyclic dipeptide.